![molecular formula C14H11N3OS B5852123 4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 105491-55-2](/img/structure/B5852123.png)
4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as those containing the 1,3,4-oxadiazole ring, typically involves a one-pot condensation reaction. For example, derivatives of 1,3,4-oxadiazole have been synthesized through reactions involving carboxylic acids, carbonyldiimidazole, and benzamidoximes, confirmed by techniques like IR, 1H NMR, and mass spectrometry (Kharchenko, Detistov, & Orlov, 2008). Although specific methods for 4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine aren't provided, similar synthetic approaches can be inferred for this compound.
Molecular Structure Analysis
The molecular structure of related 1,3,4-oxadiazole compounds has been detailed through NMR, MS, and X-ray diffraction methods. For instance, the structure of 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole has been confirmed showing significant characteristics of the oxadiazole ring and its substituents (Shen et al., 2018).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo various chemical reactions due to the presence of the oxadiazole ring, affecting their chemical properties. For example, derivatives of 1,3,4-oxadiazole have been shown to react with different reagents and conditions, leading to new compounds with varied biological activities. However, specific reactions of 4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine are not detailed in the available literature.
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the nature of chemical compounds. While exact data for 4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine are not provided, related compounds show distinct physical properties based on their structure and substitution patterns. For instance, crystallography studies give insight into the molecular and crystal lattice structures, influencing the compound's physical state and stability (Eshimbetov, Tojiyev, & Zi̇yaev, 2017).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including reactivity, electron distribution, and photophysical properties, can be explored through studies like DFT and TD-DFT. These studies provide insights into the electronic structure, helping to predict the chemical behavior of such compounds under various conditions (Eshimbetov, Tojiyev, & Zi̇yaev, 2017).
Mechanism of Action
The bioactive properties of 1,3,4-oxadiazole derivatives are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-oxadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .
properties
IUPAC Name |
2-benzylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-2-4-11(5-3-1)10-19-14-17-16-13(18-14)12-6-8-15-9-7-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGQRLOMJKRAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355544 |
Source
|
Record name | Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- | |
CAS RN |
105491-55-2 |
Source
|
Record name | Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.